![molecular formula C10H20N2NiS4 B7777650 Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B7777650.png)
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel is a complex organometallic compound that features nickel as its central metal atom This compound is characterized by its unique structure, which includes butan-2-yl groups and carbamothioyl groups bonded to nickel through sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with ligands containing butan-2-yl and carbamothioyl groups. One common method involves the use of nickel(II) chloride and the corresponding thiourea derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) species.
Reduction: It can be reduced to form nickel(I) or nickel(0) species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction may produce lower oxidation state complexes.
Scientific Research Applications
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies:
Mechanism of Action
The mechanism by which Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating reactions through electron transfer or by providing a suitable environment for the reaction to occur. The specific molecular targets and pathways depend on the application and the nature of the substrates involved.
Comparison with Similar Compounds
Similar Compounds
Bis(dithiocarbamato)nickel: Similar in structure but with different alkyl groups.
Nickel(II) thiolate complexes: These compounds also feature nickel-sulfur bonds but with different ligands.
Uniqueness
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and suitability for various applications compared to other nickel complexes.
Properties
IUPAC Name |
N-butan-2-ylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Ni/c2*1-3-4(2)6-5(7)8;/h2*4H,3H2,1-2H3,(H2,6,7,8);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVHLCQJWUBSNT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)[S-].CCC(C)NC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
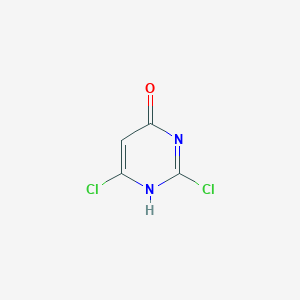
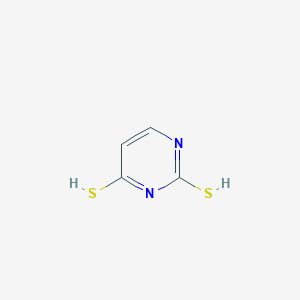
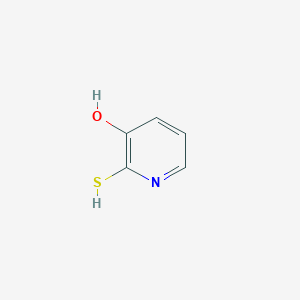
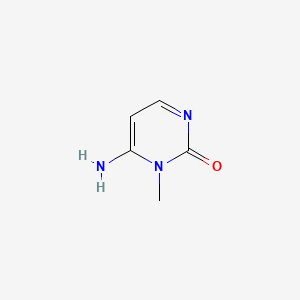

![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)
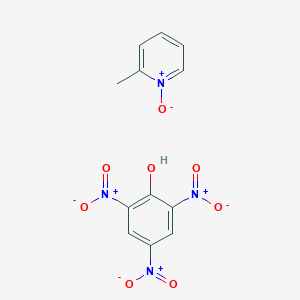
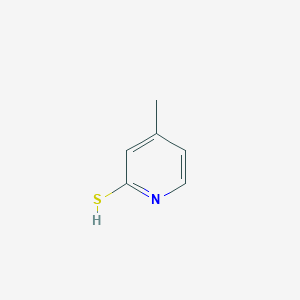

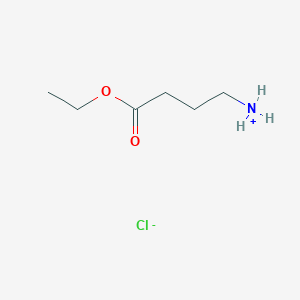
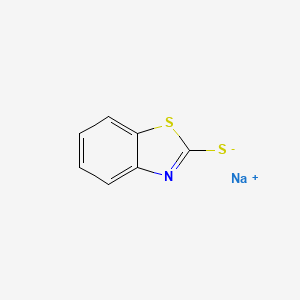
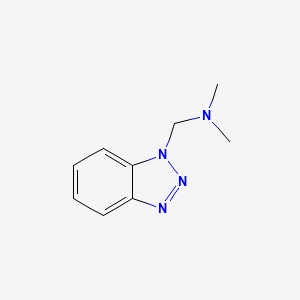
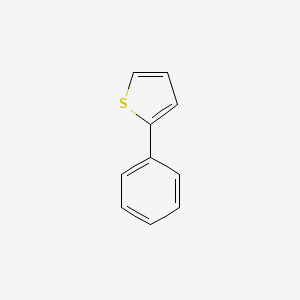
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B7777657.png)
